Product packaging for Octadecyl L-tyrosinate(Cat. No.:CAS No. 73393-27-8)

Octadecyl L-tyrosinate

Cat. No.: B1681131
CAS No.: 73393-27-8
M. Wt: 433.7 g/mol
InChI Key: OZSVSBMHEZAZTL-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing L-Tyrosine Derivatives within Contemporary Chemical Synthesis

L-tyrosine and its derivatives are crucial building blocks in the synthesis of a wide array of biologically and industrially important compounds. acs.orgacademie-sciences.frfrontiersin.org These derivatives serve as precursors for pharmaceuticals, including anticancer agents and treatments for Parkinson's disease, as well as for the creation of novel materials. acs.org Contemporary chemical synthesis often focuses on modifying the structure of L-tyrosine to enhance its properties or to introduce new functionalities. These modifications can involve the amino group, the carboxylic acid group, or the phenolic hydroxyl group. academie-sciences.fr

The synthesis of L-tyrosine derivatives can be achieved through various chemical and biocatalytic methods. acs.orgnih.gov Chemical synthesis may involve multi-step processes and the use of protecting groups, while biocatalytic approaches, utilizing enzymes like tyrosine phenol (B47542) lyase, offer a more direct and environmentally friendly route. acs.org The ability to produce enantiomerically pure L-tyrosine derivatives is particularly important for pharmaceutical applications. acs.org

The Significance of Long-Chain Amino Acid Conjugates in Chemical Science

The conjugation of long-chain alkyl groups to amino acids, such as in Octadecyl L-tyrosinate, is a strategy employed to create amphiphilic molecules. fu-berlin.de These long-chain amino acid conjugates possess both hydrophilic (the amino acid head) and hydrophobic (the alkyl tail) regions, leading to self-assembly into various nanostructures in aqueous environments. nih.gov This characteristic is of great interest in materials science and drug delivery.

The incorporation of a long fatty acid chain can significantly alter the physical and chemical properties of the parent amino acid, making the conjugate more lipophilic. ontosight.ai This increased lipophilicity can enhance the molecule's interaction with cell membranes, a property that is explored in the design of drug delivery systems. ontosight.ai The study of long-chain amino acid conjugates is a dynamic area of research, with ongoing efforts to synthesize new derivatives and explore their potential applications. mdpi.compnas.org

Scope and Academic Relevance of this compound Investigations

This compound, as a specific example of a long-chain amino acid conjugate, has garnered attention for its potential applications in pharmaceuticals and cosmetics due to its emulsifying and moisturizing properties. guidechem.com Research into this compound includes investigations into its synthesis, physicochemical properties, and its behavior in various systems.

A key aspect of its academic relevance lies in its use as a model compound for studying the behavior of amphiphilic molecules. For instance, it has been explored in the context of drug delivery systems. fu-berlin.degoogle.com The synthesis of this compound can be achieved by the direct esterification of L-tyrosine with 1-octadecanol. google.com Its properties, such as molecular weight, boiling point, and density, have been characterized. guidechem.com The continued investigation of this compound and similar compounds contributes to the broader understanding of structure-property relationships in long-chain amino acid conjugates and their potential for creating advanced materials and therapeutic systems.

Physicochemical Properties of this compound

PropertyValue
CAS Number 73393-27-8 guidechem.comchemicalbook.comchemspider.com
Molecular Formula C27H47NO3 guidechem.comchemspider.comparchem.com
Molecular Weight 433.677 g/mol guidechem.com
Appearance White solid guidechem.com
Boiling Point 546.3°C at 760 mmHg guidechem.com
Density 0.981 g/cm³ guidechem.com
Flash Point 284.2°C guidechem.com
Refractive Index 1.504 guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H47NO3 B1681131 Octadecyl L-tyrosinate CAS No. 73393-27-8

Properties

CAS No.

73393-27-8

Molecular Formula

C27H47NO3

Molecular Weight

433.7 g/mol

IUPAC Name

octadecyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C27H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31-27(30)26(28)23-24-18-20-25(29)21-19-24/h18-21,26,29H,2-17,22-23,28H2,1H3/t26-/m0/s1

InChI Key

OZSVSBMHEZAZTL-SANMLTNESA-N

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(CC1=CC=C(C=C1)O)N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(CC1=CC=C(C=C1)O)N

Appearance

Solid powder

Other CAS No.

73393-27-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

octadecyltyrosine
stearyl tyrosine
stearyl tyrosine hydrochloride, (L)-isomer
tyrosine octadecyl este

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Octadecyl L Tyrosinate

Strategies for L-Tyrosine Esterification with Octadecanol Moieties

The formation of the ester linkage between the carboxyl group of L-tyrosine and the hydroxyl group of octadecanol is the cornerstone of synthesizing Octadecyl L-tyrosinate. This can be achieved through several methods, broadly categorized as direct esterification or coupling agent-assisted synthesis.

Direct esterification involves the reaction of L-tyrosine and octadecanol, typically in the presence of an acid catalyst, to drive the equilibrium towards the ester product by protonating the carboxylic acid and facilitating the removal of water.

One common method is the Fischer esterification, which can be applied to amino acids. For the synthesis of long-chain alkyl esters of L-tyrosine, such as the octadecyl ester, azeotropic removal of water is often employed. For instance, L-tyrosine can be refluxed with octadecanol in a nonpolar solvent like toluene (B28343), using an acid catalyst such as p-toluenesulfonic acid (p-TsOH). academie-sciences.froup.com The water formed during the reaction is continuously removed as an azeotrope, thus driving the reaction to completion. rsc.org

Alternative catalysts have also been explored for the esterification of long-chain acids and alcohols. Ferric chloride hexahydrate (FeCl₃·6H₂O) has been shown to be an effective catalyst for this type of reaction. researchgate.net Sulfuric acid is another strong acid catalyst used for amino acid esterification, although care must be taken to control reaction conditions to avoid side reactions. acs.org Esterification of L-tyrosine with methanol (B129727) has been successfully achieved using thionyl chloride in an ice bath, followed by refluxing, suggesting a pathway that could be adapted for longer-chain alcohols like octadecanol. google.com

Table 1: Direct Esterification Catalysts and Conditions

Catalyst Typical Conditions Key Features
p-Toluenesulfonic acid (p-TsOH) Reflux in toluene with azeotropic water removal. academie-sciences.froup.comrsc.org Standard method for Fischer esterification; drives equilibrium by removing water.
Ferric Chloride Hexahydrate (FeCl₃·6H₂O) Reflux in a solvent like mesitylene. researchgate.net Effective for long-chain fatty acids and alcohols. researchgate.net
Sulfuric Acid (H₂SO₄) Reaction in the corresponding alcohol, often at elevated temperatures. acs.org Strong acid catalyst; reaction can be promoted in thin films. acs.org
Thionyl Chloride (SOCl₂) Reaction in the corresponding alcohol, often starting at low temperatures. google.com Forms an acyl chloride intermediate in situ.

To avoid the often harsh conditions of direct acid-catalyzed esterification, coupling agents are widely used. These reagents activate the carboxylic acid of L-tyrosine, converting it into a more reactive species that readily reacts with octadecanol under milder conditions. This approach is fundamental in modern peptide synthesis and can be adapted for ester formation. rsc.org

Common carbodiimide (B86325) coupling agents include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. rsc.orgresearchgate.net Other potent coupling reagents include uronium-based agents like hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uranium (HBTU), which can be used with a non-nucleophilic base such as diisopropylethylamine (DIPEA) to facilitate the reaction. academie-sciences.fr

More recently, novel coupling agents have been developed to promote efficient and rapid esterification. One such example is 5-nitro-4,6-dithiocyanatopyrimidine (NDTP), which mediates the formation of a highly reactive acyl thiocyanate (B1210189) intermediate from the carboxylic acid, allowing for ester synthesis in as little as one minute under mild conditions. acs.org

Table 2: Common Coupling Agents for Ester Synthesis

Coupling Agent Additive/Base Mechanism of Action
DCC, EDC HOBt Forms a reactive O-acylisourea intermediate. rsc.orgresearchgate.net
HBTU DIPEA Forms an activated HOBt ester. academie-sciences.fr
NDTP - Forms a reactive acyl thiocyanate intermediate. acs.org

Selective Protection and Deprotection Strategies in this compound Synthesis

Given the presence of the nucleophilic amino and phenolic hydroxyl groups on L-tyrosine, protecting these functionalities is essential to direct the esterification reaction exclusively to the carboxylic acid group. The choice of protecting groups is governed by the principle of orthogonality, meaning each protecting group can be removed under specific conditions without affecting the others or the newly formed ester bond. wikipedia.org

The amino group of L-tyrosine is typically protected as a carbamate. The two most common N-protecting groups in peptide and amino acid chemistry are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. iris-biotech.de

Boc (tert-butyloxycarbonyl) Group: The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. chemimpex.comgoogle.com It is stable to a wide range of reaction conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). academie-sciences.frnih.gov This makes it a robust choice for syntheses where other functional groups are sensitive to bases or hydrogenolysis. fengchengroup.com

Fmoc (9-fluorenylmethyloxycarbonyl) Group: The Fmoc group is attached using Fmoc-chloride or Fmoc-succinimidyl carbonate. It is stable to acidic conditions but is cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like DMF. wikipedia.orgiris-biotech.dechemimpex.com The Fmoc group's base lability makes it orthogonal to the acid-labile Boc group and benzyl-type protecting groups. peptide.com

The phenolic hydroxyl group of the tyrosine side chain is weakly acidic and nucleophilic, necessitating protection to prevent O-acylation or other side reactions during the synthesis of this compound. acs.orgnih.gov

Common strategies for protecting the phenolic group include:

Benzyl (B1604629) (Bzl) Ether: The hydroxyl group can be converted to a benzyl ether. However, this group has known instabilities under the acidic conditions often used for Boc group removal and can lead to side products during cleavage with hydrogen fluoride (B91410) (HF). acs.org

tert-Butyl (tBu) Ether: The tert-butyl ether is a widely used protecting group for the tyrosine side chain, especially in Fmoc-based strategies. peptide.com It is installed using isobutylene (B52900) in the presence of an acid catalyst. The tBu group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like TFA, often concurrently with the cleavage of the final peptide from a resin support or Boc group removal. wikipedia.orgpeptide.com

Substituted Benzyl Ethers: To overcome the stability issues of the simple benzyl group, more robust derivatives have been developed. For example, the o-bromobenzyloxycarbonyl (Z(o-Br)) group has been successfully used to protect the tyrosine side chain. acs.org It shows greater stability to acidic conditions compared to the standard benzyl group. acs.org

The combination of an N-terminal protecting group (like Boc or Fmoc) and a phenolic protecting group (like tBu) allows for the selective isolation of the carboxylic acid for esterification with octadecanol. Following the esterification, the protecting groups can be removed sequentially or simultaneously to yield the final product.

Advanced Functionalization and Analog Synthesis of this compound

Beyond the synthesis of the parent compound, the structure of this compound can be modified to create a diverse range of analogs with potentially new properties. Such functionalization can occur at the aromatic ring, the amino group, or by altering the ester moiety.

One advanced approach involves the late-stage functionalization of the tyrosine ring. For instance, palladium-catalyzed C–H acylation can be used to introduce acetyl or other acyl groups onto the aromatic ring of tyrosine-containing peptides using alcohols as the acyl source. nih.gov It is also possible to introduce halogens, such as iodine, onto the tyrosine ring of a protected precursor like Fmoc-Tyr(tBu)-OH. researchgate.net The resulting iodotyrosine derivative can then undergo further transformations, such as Suzuki-Miyaura cross-coupling reactions, to create novel bi-aryl analogs. researchgate.net

Another avenue for creating analogs is through the polycondensation of this compound monomers. Studies have shown that long-chain esters of aromatic amino acids, including L-tyrosine, can undergo polycondensation at the air/water interface, leading to the formation of polypeptides with the release of octadecanol. oup.comoup.com This method opens the door to creating bio-inspired polymers and materials.

Furthermore, analogs can be synthesized by starting with modified tyrosine derivatives before the esterification step. For example, unnatural tyrosine derivatives, such as 2',6'-dimethyl-L-tyrosine, can be synthesized and subsequently esterified with octadecanol to produce novel analogs. nih.gov The phenolic hydroxyl group can also serve as a handle for conjugation with other molecules, such as hypervalent iodine reagents, to create functional bioconjugates. rsc.org

Modification of the Phenolic Ring (e.g., Nitration, Methylation)

The phenolic hydroxyl group and the activated aromatic ring of the tyrosine moiety are primary sites for chemical modification through electrophilic substitution.

Nitration: The introduction of a nitro group (-NO₂) onto the phenolic ring, typically at the 3-position, is a well-established modification of tyrosine and its derivatives. nih.gov This transformation significantly alters the electronic properties and acidity of the phenolic hydroxyl group. A primary method for nitration involves the use of peroxynitrite (ONOO⁻). researchgate.netnih.gov Peroxynitrite can be formed from the reaction of nitric oxide with superoxide (B77818) or from hydrogen peroxide and nitrite (B80452) at an acidic pH. nih.gov The reaction with tyrosine residues leads to the formation of 3-nitrotyrosine. researchgate.net This process is a post-translational modification observed in biological systems under conditions of nitrosative stress. nih.govnih.gov Another approach involves the direct use of hydrogen peroxide and nitrite, which can generate nitrating species, with the reaction's efficiency being pH-dependent. nih.gov

Methylation: The phenolic hydroxyl group can also be alkylated, most commonly through methylation to form an O-methyl ether. This modification removes the acidic proton and the hydrogen-bonding capability of the hydroxyl group. An efficient laboratory synthesis for the O-methylation of an N-acetyl-L-tyrosine derivative utilizes diazomethane. caltech.edu Alternatively, the Williamson ether synthesis provides a classic method for this conversion. caltech.edu Other research has focused on synthesizing various methylated derivatives of L-tyrosine, such as O-methyl-L-tyrosine, α-methyl-L-tyrosine, and N-methyl-L-tyrosine, to study their effects on enzymatic reactions. nih.gov These established methods for methylating the tyrosine ring are applicable to this compound.

Table 1: Examples of Phenolic Ring Modifications on Tyrosine Derivatives
ModificationTypical Reagent(s)Resulting StructureKey Outcome
NitrationPeroxynitrite (ONOO⁻) or H₂O₂ + NaNO₂3-Nitro-L-tyrosine derivativeAdds a nitro group, increasing acidity of the phenolic -OH. researchgate.netnih.gov
MethylationDiazomethane or Williamson Synthesis (e.g., CH₃I + base)O-methyl-L-tyrosine derivativeConverts hydroxyl group to a methyl ether, removing the acidic proton. caltech.edu

Backbone Modifications and Oligomerization

Modifications to the amino acid backbone of this compound can introduce new functionalities and alter its structural properties, while oligomerization allows for the creation of larger, defined molecular structures.

Backbone Modifications: Research into tyrosine-based polymers has led to the development of "pseudo-peptides" where the traditional amide bonds of a polypeptide are replaced with other linkages. nih.gov These materials combine the biocompatibility of polypeptides with improved processing properties. nih.gov By starting with L-tyrosine derivatives, polymers with alternating non-amide bonds, such as polyiminocarbonates (using cyanogen (B1215507) bromide) and polycarbonates (using triphosgene), have been synthesized. nih.gov These approaches fundamentally alter the polymer backbone, influencing properties like biodegradability and thermal stability. nih.govresearchgate.net N-methylation of the peptide backbone is another modification used to disrupt hydrogen bonding and increase resistance to biodegradation. peptide.com

Oligomerization: Oligomers of tyrosine can be formed through various chemical and enzymatic methods. Horseradish peroxidase, in the presence of hydrogen peroxide, can induce cross-linking of tyrosine residues to form not only dityrosine (B1219331) but also larger oligo-tyrosine structures (trimers to octamers). nih.gov This enzymatic oxidation demonstrates a pathway to polymerize tyrosine units. nih.gov In other contexts, oligomerization can refer to the controlled synthesis of molecules with a specific number of repeating units. For certain applications, partial glycerides with a degree of oligomerization up to approximately 8 are utilized. google.com The N-terminal region of some tyrosine kinase proteins has been shown to contain domains that promote the formation of oligomers, which is essential for their biological function. nih.gov These principles can be applied to create defined oligomers of this compound derivatives.

Table 2: Comparison of Backbone Linkages in Tyrosine-Based Polymers
Linkage TypeDescriptionMonomer/Initiator ExampleReference
AmideStandard peptide bond (-CO-NH-).L-tyrosine nih.gov
PolycarbonateCarbonate linkages alternating with amide bonds.Diphenolic tyrosine-based monomer + triphosgene nih.gov
PolyiminocarbonateIminocarbonate linkages alternating with amide bonds.Diphenolic tyrosine-based monomer + cyanogen bromide nih.gov
Oligo-tyrosineDirect covalent bonds between phenolic rings of tyrosine units.L-tyrosine + Horseradish Peroxidase/H₂O₂ nih.gov

Conjugation to Polymeric and Supramolecular Scaffolds

The amphiphilic nature of this compound, combining a hydrophilic head (the amino acid) and a lipophilic tail (the octadecyl chain), makes it an ideal candidate for incorporation into larger assemblies.

Conjugation to Polymeric Scaffolds: The amino group of this compound provides a reactive handle for covalent attachment to polymeric scaffolds. A common method involves activating hydroxyl groups on a polymer chain using an agent like carbonyldiimidazole (CDI). This creates an activated intermediate that can react with the free amino group of a ligand, such as the tyrosinate derivative, to form a stable N-alkylcarbamate linkage. google.com This strategy is used to functionalize the surface of polymer particles. google.com Diverse carriers, including polysaccharides and synthetic polymers, can be used as scaffolds to which small molecules are conjugated. mdpi.com

Conjugation to Supramolecular Scaffolds: Supramolecular scaffolds are large, ordered structures formed through non-covalent interactions. Liposomes are a prime example of such scaffolds. The long alkyl chain of this compound allows it to act as a hydrophobic anchor, inserting itself into the lipid bilayer of a liposome. cardiff.ac.uk A specific example is the synthesis of DTPA-bis(L-tyrosine octadecyl ester) (DTPA-BTO), where the octadecyl ester moieties anchor the molecule to a lipid structure, exposing the DTPA chelating agent on the surface. cardiff.ac.uk Furthermore, the self-assembly of amino acid-based amphiphiles, including tyrosine derivatives, can lead to the formation of supramolecular hydrogels. acs.org The balance of hydrogen bonding, π-π stacking, and van der Waals forces drives the formation of these extended, non-covalently linked networks. rsc.org

Table 3: Strategies for Conjugating Tyrosine Derivatives to Scaffolds
Scaffold TypeConjugation/Assembly PrincipleExampleKey Feature
PolymericCovalent bond formation (e.g., N-alkylcarbamate linkage).Attaching a ligand to a CDI-activated polymer. google.comStable, covalent attachment of the molecule to a polymer backbone.
Supramolecular (Liposome)Non-covalent hydrophobic interaction.DTPA-bis(L-tyrosine octadecyl ester) anchoring in a lipid bilayer. cardiff.ac.ukThe octadecyl chain inserts into the lipophilic core, exposing the headgroup.
Supramolecular (Hydrogel)Self-assembly via non-covalent forces.Formation of hydrogels from amino acid-based bolaamphiphiles. acs.orgMolecule acts as a building block (gelator) for the entire structure.

Advanced Analytical Characterization of Octadecyl L Tyrosinate

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation and purification of compounds. For a molecule like Octadecyl L-tyrosinate, which possesses both hydrophobic (octadecyl chain) and polar (tyrosine moiety) characteristics, specific chromatographic approaches are necessary.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed, utilizing a nonpolar stationary phase and a polar mobile phase. jascofrance.frnih.gov

A typical HPLC system for the analysis of this compound would consist of a pump, an injector, a separation column, a detector (commonly UV-Vis), and a data processing unit. jascofrance.fr The choice of mobile phase is critical for achieving optimal separation. A gradient elution, often involving a mixture of acetonitrile (B52724) and water with an acidic modifier like formic acid or trifluoroacetic acid (TFA), is frequently used to ensure good peak shape and resolution. sielc.commdpi.com The aromatic side-chain of the tyrosine component allows for UV detection, typically in the range of 210–290 nm. nih.gov

Table 1: Illustrative HPLC Parameters for Amino Acid Derivative Analysis

ParameterConditionReference
Column C18 (Octadecyl Silica), 5 µm, 4.6 x 250 mm uhplcslab.com
Mobile Phase A 0.1% Formic Acid in Water mdpi.com
Mobile Phase B 0.1% Formic Acid in Acetonitrile mdpi.com
Gradient Time-dependent linear gradient mdpi.com
Flow Rate 1.0 mL/min jascofrance.fr
Detection UV at 220 nm and 280 nm nih.gov
Injection Volume 10 µL sciex.com

Gas Chromatography (GC) Approaches for Volatile Derivatives

Gas Chromatography (GC) is ideally suited for the analysis of volatile and thermally stable compounds. science.gov Since this compound is non-volatile, a derivatization step is essential to convert it into a more volatile and thermally stable form suitable for GC analysis. science.govnih.gov

Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.gov For instance, reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to derivatize the amino and carboxyl groups of the tyrosine moiety. nih.gov The resulting derivatives are more volatile and can be readily analyzed by GC.

Column Chemistry and Stationary Phase Optimization (e.g., Octadecyl Silica)

The heart of an HPLC separation is the column, and for a hydrophobic compound like this compound, octadecyl silica (B1680970) (C18) columns are the standard choice. jascofrance.frseparationmethods.com These columns consist of silica particles chemically bonded with octadecyl (C18) chains, creating a nonpolar stationary phase. separationmethods.comphenomenex.com

The quality of the C18 column is paramount for achieving good separation. Key characteristics include:

High Purity Silica: Modern columns use ultra-pure, metal-free silica (often >99.99% purity) to minimize unwanted interactions and improve peak symmetry. phenomenex.com

High Carbon Load: A higher carbon load, indicating a denser packing of the C18 chains, results in increased hydrophobicity and retention of nonpolar analytes. separationmethods.com

End-capping: To reduce the interaction of analytes with residual silanol (B1196071) groups on the silica surface, which can cause peak tailing, a process called end-capping is employed. thelabstore.co.uk This involves reacting the remaining silanol groups with a small silylating agent.

The optimization of the stationary phase involves selecting a column with the appropriate particle size, pore size, and surface area to achieve the desired resolution and analysis time. phenomenex.com For faster separations, columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can be used, though this often requires higher operating pressures. jascofrance.fr

Mass Spectrometric Elucidation and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique, it provides both qualitative (structural) and quantitative information about the analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of compounds like this compound in complex matrices. mdpi.comrsc.org After separation by the HPLC column, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for polar and semi-polar molecules, and would be suitable for the tyrosine portion of the compound. mdpi.com

In a tandem mass spectrometer (e.g., a triple quadrupole), the first quadrupole (Q1) selects the precursor ion (the molecular ion of this compound). This ion is then fragmented in the second quadrupole (q2), and the resulting product ions are analyzed in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is excellent for quantification. researchgate.netshimadzu.com

Table 2: Hypothetical LC-MS/MS Parameters for this compound

ParameterSettingReference
Ionization Mode Electrospray Ionization (ESI), Positive mdpi.com
Sprayer Voltage 3 kV mdpi.com
Vaporizer Temperature 265 °C mdpi.com
Capillary Temperature 355 °C mdpi.com
Precursor Ion (m/z) [M+H]⁺ of this compound mdpi.com
Product Ions (m/z) Specific fragments of the molecule researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

GC-MS is a robust technique for the structural confirmation of volatile compounds or their derivatives. nih.gov After separation on the GC column, the derivatized this compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a "hard" ionization technique that causes extensive fragmentation of the molecule. nist.gov

The resulting fragmentation pattern, or mass spectrum, is like a fingerprint for the molecule and can be compared to spectral libraries for identification. hmdb.ca The fragmentation of the derivatized this compound would yield characteristic ions corresponding to the octadecyl chain, the derivatized tyrosine moiety, and various fragments thereof, providing strong evidence for its structure. nist.govresearchgate.net The use of high-resolution mass spectrometry can further aid in determining the elemental composition of the fragments, increasing the confidence in the identification.

Spectroscopic Analysis for Molecular Structure and Purity

Spectroscopic methods are fundamental in elucidating the molecular structure of this compound and verifying its purity. These techniques provide detailed information on the compound's chemical bonds, functional groups, and chromophoric systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the molecular structure of this compound. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, a detailed structural map can be constructed.

For this compound, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the three main parts of the molecule: the tyrosine aromatic ring, the amino acid backbone, and the octadecyl ester chain.

Aromatic Protons: The protons on the phenolic ring of the tyrosine moiety typically appear as two doublets in the aromatic region of the spectrum.

Alpha- and Beta-Protons: The protons on the chiral carbon (α-proton) and the adjacent methylene (B1212753) group (β-protons) of the tyrosine backbone resonate at specific chemical shifts.

Octadecyl Chain Protons: The long aliphatic chain produces distinct signals. A triplet corresponds to the terminal methyl (CH₃) group, a triplet for the methylene group (CH₂) adjacent to the ester oxygen, and a large, complex multiplet for the remaining methylene groups in the chain.

The integration of these signals in the ¹H NMR spectrum confirms the ratio of protons, ensuring the presence of both the L-tyrosine and the octadecyl components in the correct proportion. ¹³C NMR provides complementary data, showing distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the series of aliphatic carbons in the long chain.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic (ring) 6.7 - 7.1 Doublet
Alpha (α-CH) ~4.0 Triplet
Beta (β-CH₂) ~3.0 Doublet
Methylene (ester, -O-CH₂-) ~4.1 Triplet
Methylene (chain, -(CH₂)₁₆-) ~1.2 - 1.6 Multiplet

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy are used to identify functional groups and analyze the electronic transitions within the molecule, serving as key methods for both structural confirmation and purity assessment. researchgate.netiosrjournals.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm its key functional groups. A strong absorption band is expected for the ester carbonyl (C=O) stretch, which is a definitive feature of the compound resulting from the esterification of L-tyrosine. Other significant bands include the N-H stretching of the amine group, O-H stretching from the phenolic hydroxyl group, C-H stretches from the aromatic ring and the aliphatic chain, and C=C stretches from the aromatic ring. researchgate.net The disappearance of the broad carboxylic acid O-H stretch from the parent L-tyrosine and the appearance of the ester C=O peak provides clear evidence of successful synthesis. researchgate.net

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic Hydroxyl O-H Stretch 3200 - 3400 (Broad)
Amine N-H Stretch 3300 - 3500
Aliphatic/Aromatic C-H Stretch 2850 - 3100
Ester Carbonyl C=O Stretch 1730 - 1750

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is dominated by the electronic transitions of the phenolic chromophore in the tyrosine moiety. nih.govd-nb.info L-tyrosine typically exhibits absorption maxima around 275 nm. iosrjournals.org This characteristic absorption is retained in this compound. The position and intensity of this peak can be sensitive to the solvent and pH, as ionization of the phenolic hydroxyl group at alkaline pH results in a red shift (a shift to longer wavelengths) of the absorption maximum to around 295 nm. nih.gov This technique is valuable for quantifying the concentration of the compound in solution.

Fluorescence Spectroscopy for Environmental Sensitivity

L-tyrosine is an intrinsic fluorophore, and this property is carried over to its derivatives like this compound. d-nb.infonih.gov Fluorescence spectroscopy is a highly sensitive technique used to study the compound's emission properties and its interaction with the local environment.

When excited with UV light (typically around 275 nm), this compound emits fluorescence with a maximum generally observed around 305 nm. The precise emission wavelength and quantum yield are highly sensitive to environmental factors such as solvent polarity, pH, and the presence of quenchers. nih.gov The fluorescence intensity of the tyrosine moiety is known to be higher in its phenolate (B1203915) (deprotonated) form at alkaline pH compared to the phenolic (protonated) form. nih.gov

Furthermore, due to the long hydrophobic octadecyl chain, this compound has amphiphilic properties and may form aggregates in aqueous solutions. This aggregation can lead to changes in the fluorescence spectrum, such as the appearance of new emission bands corresponding to an aggregated state, which can be concentration-dependent. nih.gov This environmental sensitivity makes fluorescence spectroscopy a powerful tool for studying the compound's behavior in different media.

Other Advanced Analytical Techniques for Comprehensive Characterization

Beyond standard spectroscopy, other advanced analytical methods are employed to provide a complete profile of this compound, particularly concerning its amino acid identity and stereochemical purity.

Amino Acid Compositional Profiling

Amino acid compositional profiling is a technique used to identify and quantify the amino acids present in a sample. creative-proteomics.commdpi.com For a pure compound like this compound, this analysis serves as a fundamental quality control step to confirm the identity of the amino acid component.

The standard method involves acid hydrolysis to break the ester bond, which liberates free L-tyrosine and octadecanol. The resulting hydrolysate is then analyzed, typically using techniques like High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde) or Ion-Exchange Chromatography (IEC). creative-proteomics.com The analysis would be expected to yield a single amino acid peak that, when compared to a standard, confirms its identity as tyrosine. The quantification of this peak would correspond to the total tyrosine content in the original sample.

Chiral Amino Acid Profiling

Chiral amino acid profiling is essential for verifying the stereochemical integrity of this compound. creative-proteomics.comresearchgate.net Since the compound is specified as the L-enantiomer, this analysis confirms its enantiomeric purity and quantifies any potential contamination from the D-enantiomer, which could arise during synthesis.

This separation is typically achieved using chiral chromatography, most commonly HPLC with a chiral stationary phase (CSP). researchgate.netsigmaaldrich.com Teicoplanin-based CSPs are particularly effective for separating underivatized amino acid enantiomers. sigmaaldrich.com An alternative is to use chiral derivatizing agents to form diastereomers that can be separated on a standard achiral column. By comparing the retention time of the analyte with those of pure L- and D-tyrosine standards, the enantiomeric identity can be confirmed. This method allows for the precise determination of enantiomeric excess (ee), ensuring the compound meets required stereochemical purity standards. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
L-tyrosine
D-tyrosine
Octadecanol

Molecular Interactions and Supramolecular Assembly of Octadecyl L Tyrosinate Systems

Intermolecular Forces Governing Self-Assembly

The spontaneous organization of Octadecyl L-tyrosinate into functional supramolecular structures is driven by a combination of specific, directional interactions and non-specific, attractive forces. These non-covalent interactions, although individually weak, act cooperatively to direct the assembly process. The primary forces at play are hydrogen bonding networks originating from the amino acid headgroup, π-π stacking of the aromatic tyrosine rings, and hydrophobic and van der Waals interactions involving the long alkyl chains. nih.gov

Hydrogen Bonding Networks

Hydrogen bonds are crucial in defining the initial aggregation and subsequent structural stability of this compound assemblies. The L-tyrosine headgroup provides multiple sites for hydrogen bonding: the primary amine (-NH2), the carboxylic acid derivative (ester carbonyl, -C=O), and the phenolic hydroxyl (-OH) group.

In related L-tyrosine alkyl ester systems, crystal structure analysis reveals that the phenolic hydroxyl group and the amine group are primary participants in forming strong intermolecular O-H···N hydrogen bonds. nih.gov These interactions link adjacent molecules, often creating helical or chain-like primary structures. nih.gov Additionally, weaker N-H···O and C-H···O hydrogen bonds can form between the amine group and the ester carbonyl oxygen, further stabilizing the molecular packing. nih.gov This network of hydrogen bonds is fundamental to the formation of the primary one-dimensional structures that precede larger assemblies. researchgate.net The collective strength of these bonds provides the necessary rigidity for the formation of stable nanofibers and gel networks. Studies on various amino acid derivatives confirm that H-bonds are a principal force leading to the formation of entangled structures necessary for gelation. tandfonline.com

π-π Stacking Interactions

The aromatic phenol (B47542) ring of the L-tyrosine moiety introduces π-π stacking as another significant directional force in the self-assembly process. These interactions occur when the electron-rich π-orbitals of adjacent aromatic rings overlap, creating an attractive force. In assemblies of tyrosine derivatives, these interactions contribute to the stabilization of the supramolecular structure by promoting an ordered arrangement of the headgroups. nih.govresearchgate.net

Computational and experimental studies on tyrosine-containing systems have quantified the stabilizing energy of these interactions. The estimated interaction energy for tyrosine stacking can range significantly, with values averaging around -5.47 kcal/mol in certain protein environments, which is comparable to the strength of a conventional hydrogen bond. nih.gov The geometry of this stacking is typically a displaced parallel plane arrangement, with interplanar distances of approximately 3.2 to 3.6 Å. nih.gov This directional interaction works in concert with hydrogen bonding to enforce a well-defined, ordered packing of the molecules, which is critical for the formation of crystalline or semi-crystalline nanofibers. nih.govrsc.org

Hydrophobic and Van der Waals Interactions

The most significant driving force for the initial self-assembly of this compound in aqueous environments is the hydrophobic effect. The long C18 octadecyl chain is highly nonpolar and its exposure to water is thermodynamically unfavorable. To minimize contact with water, these hydrophobic tails aggregate, forming a nonpolar core. nih.govresearchgate.net This process is entropically driven by the release of ordered water molecules from the hydrocarbon chains.

Once the hydrophobic tails are closely packed, they are further stabilized by ubiquitous, short-range van der Waals interactions. nih.gov The cumulative effect of these weak forces along the entire length of the 18-carbon chains is substantial, providing the cohesion necessary to maintain the integrity of the self-assembled structures. rsc.org The length and nature of the alkyl chain are critical; longer chains like octadecyl lead to stronger van der Waals forces and a greater hydrophobic driving force, resulting in more stable assemblies and a lower critical concentration for aggregation and gelation compared to derivatives with shorter chains. nih.govacs.org

Table 1: Key Intermolecular Forces in this compound Self-Assembly

Interaction Type Participating Moieties Primary Role in Assembly Typical Energy (kcal/mol)
Hydrogen Bonding Amine (-NH₂), Ester Carbonyl (-C=O), Phenolic Hydroxyl (-OH) Directional ordering, structural rigidity 1–7
π-π Stacking Aromatic Phenol Ring Stabilization of headgroup packing, directional alignment 1–10
Hydrophobic Interactions Octadecyl (-C₁₈H₃₇) Chain Initial aggregation in aqueous media, core formation Entropically driven
Van der Waals Forces Octadecyl (-C₁₈H₃₇) Chain Close packing stabilization, structural cohesion 0.4–4

Formation of Organized Supramolecular Structures

The synergistic action of the intermolecular forces described above leads to the hierarchical assembly of this compound into well-defined supramolecular architectures. This process begins at the molecular level and extends to the macroscopic scale, resulting in materials like hydrogels and organogels. The formation of these structures is a direct consequence of the amphiphilic nature of the molecule, which guides its assembly into nanofibers that subsequently form a three-dimensional network. nih.gov

Hydrogel and Organogel Formation Mechanisms

The gelation of a solvent by low-molecular-weight gelators like this compound involves the formation of a three-dimensional network that immobilizes the solvent molecules through surface tension and capillary forces. tandfonline.comrsc.org The mechanism is initiated when a change in conditions (e.g., cooling a heated solution, pH change) triggers the self-assembly of the gelator molecules.

Nucleation and Growth : Initially, molecules aggregate into primary structures, likely driven by hydrophobic collapse of the octadecyl tails and stabilized by hydrogen bonding and π-π stacking among the tyrosine headgroups. tandfonline.com This leads to the formation of one-dimensional (1D) aggregates such as protofilaments.

Fiber Elongation : These primary aggregates then grow into elongated, high-aspect-ratio nanofibers or ribbons. acs.org The stability and morphology of these fibers are dictated by the balance of the intermolecular forces. In aqueous media, this process results in a hydrogel, where the hydrophilic tyrosine headgroups are exposed at the fiber-water interface. In nonpolar organic solvents, the molecule may assemble in a reverse manner, with the hydrophobic tails interacting with the solvent, leading to organogel formation. tandfonline.comnih.gov

Network Entanglement : As the nanofibers grow and their concentration exceeds a critical point (the critical gelation concentration or CGC), they begin to entangle and interact at junction points, forming a percolating, sample-spanning network. nih.gov This fibrous network effectively traps the solvent, leading to a dramatic increase in viscosity and the formation of a semi-solid gel. The process is often thermally reversible; heating provides enough energy to disrupt the non-covalent interactions, causing the network to dissolve, while cooling allows it to reform. tandfonline.com

Studies on derivatives of aromatic amino acids have shown that tyrosine-based compounds are particularly effective gelators due to their capacity for well-structured packing via multiple hydrogen bonds and π-π interactions. rsc.org

Nanofiber and Nanostructure Formation

The fundamental building block of the gel network formed by this compound is the nanofiber. The morphology of these self-assembled structures can be visualized using techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM).

Research on tyrosine and its amphiphilic derivatives consistently shows a propensity to form elongated, fibrillar structures. nih.govresearchgate.net L-tyrosine itself can self-assemble into highly rigid fibrils with Young's moduli as high as 43 GPa. researchgate.net When a long alkyl chain is attached, as in peptide amphiphiles, the resulting structures are typically cylindrical or ribbon-like nanofibers with diameters on the nanometer scale and lengths extending to micrometers. nih.govacs.org For instance, lipopeptides with structures analogous to this compound form fibrils with radii of approximately 2 nm. acs.org These fibrils can further associate or bundle together to form thicker fibers or more complex dendritic structures depending on the assembly conditions like concentration and pH. researchgate.net The high aspect ratio of these nanofibers is key to their ability to form an effective gel network at very low concentrations. tandfonline.com

Table 2: Characteristics of Supramolecular Structures from Tyrosine Derivatives

Structural Level Description Primary Driving Forces Typical Dimensions
Primary Aggregates Small clusters or protofilaments of molecules. Hydrophobic interactions, Hydrogen bonding 1-5 nm
Nanofibers/Nanoribbons Elongated, high-aspect-ratio structures formed from primary aggregates. Van der Waals forces, π-π stacking Diameter: 2-20 nm; Length: >1 µm
Fiber Network (Gel) Entangled 3D network of nanofibers immobilizing a solvent. Physical entanglement, Junction zones Macroscopic (sample-spanning)

Influence of Solvent Systems on Assembly Dynamics

The self-assembly of tyrosine and its derivatives into ordered supramolecular structures is a process governed by a delicate balance of non-covalent interactions, including hydrogen bonding, π–π stacking of the aromatic rings, and hydrophobic forces. acs.orgresearchgate.net The surrounding solvent system plays a critical role in modulating these interactions, thereby dictating the final morphology of the assembled nanostructures. nih.govmdpi.com While research directly on this compound is specific, the principles derived from studies on L-tyrosine and other amphiphilic amino acid esters provide a strong framework for understanding its behavior.

This compound is an amphiphilic molecule, featuring a hydrophilic L-tyrosine headgroup and a long, hydrophobic octadecyl tail. This dual nature means its assembly dynamics are highly dependent on solvent polarity.

In Polar Solvents (e.g., Water): The hydrophobic effect is the dominant driving force. The long octadecyl chains will seek to minimize contact with polar water molecules, leading to the formation of core-shell structures. These can include micelles, with the hydrophobic tails forming the core and the tyrosine headgroups exposed to the water, or larger aggregates like vesicles (bilayer sheets forming a spherical shell) and nanotubes. The hydrogen bonding and π–π stacking capabilities of the tyrosine headgroups contribute to the ordering and stability of these structures at the aggregate surface.

In Non-Polar Solvents (e.g., Hexane): In a non-polar environment, the interactions are reversed. The hydrophilic tyrosine headgroups will seek to interact with each other to minimize exposure to the non-polar solvent, potentially forming a polar core. This can lead to the formation of reverse micelles. The hydrophobic tails would be solvated by the non-polar solvent, extending outwards.

In Aprotic Polar Solvents (e.g., DMSO): Solvents like dimethyl sulfoxide (B87167) (DMSO) can disrupt hydrogen bonds while still being polar. Studies on L-tyrosine have shown that it can self-assemble into supramolecular gels in DMSO, forming nanofibrils driven primarily by π–π stacking interactions. acs.org For this compound, the strong hydrophobic interactions of the tail would still promote aggregation, but the final morphology would be influenced by the solvent's specific interactions with the tyrosine headgroup.

The interplay between the solute-solute and solute-solvent interactions dictates the resulting architecture. The concentration of the molecule is also a key parameter, with different structures being thermodynamically favorable at different concentration regimes. rsc.org

Table 1: Predicted Influence of Solvent Polarity on the Supramolecular Assembly of this compound
Solvent TypePrimary Driving Force(s)Expected Supramolecular Structures
Polar Protic (e.g., Water, Ethanol)Hydrophobic Interactions, Hydrogen Bonding, π–π stackingMicelles, Vesicles, Nanofibers, Hydrogels
Polar Aprotic (e.g., DMSO)π–π stacking, Hydrophobic InteractionsNanofibrils, Organogels
Non-Polar (e.g., Hexane, Toluene)Hydrogen Bonding, Dipole-Dipole Interactions (of headgroups)Reverse Micelles, Small Aggregates

Interface and Membrane Interactions

Amphiphilic Behavior at Interfaces

The pronounced amphiphilic structure of this compound—comprising a polar amino acid headgroup and a non-polar 18-carbon alkyl tail—drives its behavior at interfaces, such as the air-water interface. When introduced to an aqueous subphase, the molecules orient themselves to satisfy their thermodynamic preferences: the hydrophilic L-tyrosinate headgroup interacts favorably with water, while the hydrophobic octadecyl tail avoids the aqueous environment by extending into the air. nih.gov

This behavior allows for the formation of a stable monomolecular layer, or Langmuir film, at the air-water interface. The characteristics of this film can be studied using a Langmuir trough, where the monolayer is progressively compressed by a barrier and the resulting surface pressure (π) is measured as a function of the area available per molecule (A). A typical π-A isotherm for an amphiphile like this compound would exhibit several distinct phases:

Gas (G) Phase: At large areas per molecule, the molecules are far apart and behave like a two-dimensional gas with minimal interaction, resulting in low surface pressure.

Liquid-Expanded (LE) Phase: As the area is reduced, the molecules begin to interact, and the surface pressure rises. The alkyl chains are disordered and have considerable freedom of movement.

Liquid-Condensed (LC) Phase: Further compression forces the molecules into a more ordered state. The alkyl chains become more tightly packed and oriented more vertically, leading to a steep increase in surface pressure.

Solid (S) Phase: In this phase, the molecules are in a highly ordered, tightly packed, quasi-crystalline state.

Collapse: Beyond the solid phase, further compression causes the monolayer to buckle and collapse into three-dimensional structures, as the surface can no longer sustain the high pressure.

Studies on structurally similar N-(4-octadecyloxy-2-hydroxybenzylidene) derivatives of tyrosine confirm the formation of well-organized Langmuir films, indicating that the tyrosine moiety effectively serves as a headgroup for long-chain amphiphiles. nih.gov

Table 2: Representative Surface Pressure (π) vs. Area per Molecule (A) Isotherm Data for a Long-Chain Amphiphile
PhaseApproximate Area per Molecule (Ų/molecule)Surface Pressure (mN/m)Molecular State
Gas (G)> 100~0Disordered, large intermolecular distance
Liquid-Expanded (LE)50 - 805 - 15Chains are disordered and fluid
Liquid-Condensed (LC)30 - 4515 - 40Chains are more ordered and tilted
Solid (S)20 - 28> 40Chains are tightly packed and vertical

Interaction with Model Membrane Systems

The amphiphilic nature of this compound facilitates its interaction with and insertion into model membrane systems like lipid bilayers and liposomes. The primary mechanism of interaction is driven by the hydrophobic effect. acs.org The long, non-polar octadecyl tail has a strong affinity for the hydrophobic core of a lipid bilayer, which is composed of the acyl chains of phospholipid molecules.

Upon approaching a model membrane, the this compound molecule is expected to insert its hydrophobic tail into the lipid core, while the polar L-tyrosinate headgroup remains at the membrane-water interface, interacting with the polar headgroups of the surrounding lipids. nih.gov This insertion can have several consequences for the biophysical properties of the membrane:

Altered Membrane Thickness: The insertion of a molecule that does not perfectly match the length of the membrane lipids can induce local changes in bilayer thickness. Depending on the relative lengths and interactions, this can lead to localized membrane thinning or thickening. Research on antimicrobial peptides that interact with membranes has shown that such thinning effects can be a precursor to membrane disruption. johnshopkins.edu

Changes in Lipid Ordering: The presence of the inserted molecule creates defects in the lipid lattice, reducing the collective order of the lipid acyl chains. This can be measured by techniques such as deuterium (B1214612) NMR or fluorescence anisotropy.

The extent of these interactions depends on factors such as the initial phase state of the lipid bilayer (gel vs. liquid-crystalline), the lipid composition (e.g., presence of cholesterol or charged lipids), and the concentration of this compound. rsc.orgnih.gov

Table 3: Summary of Potential Effects of this compound Insertion into a Model Lipid Bilayer
Membrane PropertyPredicted EffectUnderlying Mechanism
Fluidity / DynamicsIncreaseDisruption of ordered lipid packing by the inserted octadecyl tail.
Acyl Chain OrderDecreaseCreation of packing defects and steric hindrance between lipid and solute tails.
Bilayer ThicknessLocal thinning or thickeningHydrophobic mismatch between the octadecyl tail and the lipid acyl chains.
Phase Transition Temperature (Tm)Decrease and broadeningIntercalation disrupts the cooperative melting of the lipid chains.

Theoretical and Computational Chemistry Studies on Octadecyl L Tyrosinate

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties of molecules, which govern their reactivity and interactions. These methods are based on solving the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly useful for predicting the geometry, electronic properties, and reactivity of molecules like the L-tyrosine headgroup in Octadecyl L-tyrosinate.

DFT calculations on L-tyrosine have provided insights into its conformation-dependent properties. researchgate.net Studies have compared different functionals, such as B3LYP and M05-2X, to accurately reproduce experimental adiabatic ionization energies. researchgate.net For L-tyrosine, the M05-2X functional has been shown to provide results in better agreement with experimental values compared to the B3LYP functional, which tends to underestimate these energies. researchgate.net Natural bond orbital (NBO) analysis based on DFT calculations has revealed that upon ionization, charge localization occurs on either the backbone or the aromatic side chain, a phenomenon influenced by the presence of intramolecular hydrogen bonding. researchgate.net

The reactivity of the tyrosyl radical, which can be a relevant species in certain chemical environments, has also been investigated using DFT. nih.gov These studies confirm that the tyrosyl radicals in proteins are neutral and that hydrogen bonding to the phenoxyl oxygen can alter the spin density distribution. nih.gov Such calculations are crucial for understanding potential degradation or reaction pathways of the tyrosine moiety in industrial or biological applications.

Illustrative Data Table for DFT Calculations on L-Tyrosine Headgroup Analogs:

PropertyB3LYP FunctionalM05-2X FunctionalExperimental Value
Adiabatic Ionization Energy (eV)~0.2-0.3 lowerGood agreementAvailable
Charge DistributionLocalizedLocalizedInferred
Key Bond Lengths (Å)CalculatedCalculatedFrom X-ray data
Vibrational Frequencies (cm⁻¹)CalculatedCalculatedFrom IR/Raman

Note: This table is illustrative and based on findings for L-tyrosine. Specific values for this compound would require dedicated computational studies.

Semi-Empirical Methods for Molecular Properties

Semi-empirical methods offer a computationally less expensive alternative to ab initio methods like DFT, allowing for the study of larger molecular systems or for high-throughput screening of molecular properties. These methods use parameters derived from experimental data to simplify the calculations.

While less accurate than DFT for electronic properties, semi-empirical methods can be valuable for initial geometric optimizations and for calculating properties of large molecules where ab initio methods would be computationally prohibitive. For molecules with aromatic residues like tyrosine, these methods can provide useful insights into their conformational preferences and intermolecular interactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics, stability, and self-assembly of molecules like this compound in various environments.

Conformational Analysis and Stability in Various Environments

The long octadecyl chain of this compound introduces significant conformational flexibility. MD simulations can be used to explore the accessible conformations of the molecule in different solvents, such as water or organic media. These simulations can reveal the preferred folded or extended states of the alkyl chain and the orientation of the L-tyrosine headgroup.

The stability of different conformers is determined by a combination of intramolecular interactions (such as hydrogen bonds within the headgroup) and intermolecular interactions with the surrounding solvent molecules. semanticscholar.org By analyzing the simulation trajectories, one can identify the most stable conformations and the energetic barriers between them. This information is crucial for understanding how the molecule will behave at interfaces and in self-assembled structures.

Simulation of Self-Assembly Processes

One of the key properties of surfactants like this compound is their ability to self-assemble into structures such as micelles, vesicles, or bilayers in solution. MD simulations are an invaluable tool for studying the initial stages of this process. By simulating a system containing multiple surfactant molecules in a solvent, it is possible to observe their spontaneous aggregation and the formation of ordered structures. nih.govrsc.org

These simulations provide insights into the critical micelle concentration (CMC), the size and shape of the aggregates, and the arrangement of the molecules within them. rsc.org The driving forces for self-assembly, including hydrophobic interactions of the octadecyl tails and hydrogen bonding and electrostatic interactions of the L-tyrosine headgroups, can be elucidated from the simulation data. nih.gov For instance, studies on the self-assembly of tyrosine molecules have shown a concentration-dependent formation of various structures, from monomers to well-ordered four-fold structures, driven by hydrogen bonding and contact formation. rsc.org

Illustrative Data from MD Simulations of Surfactant Self-Assembly:

Simulation ParameterTypical Value/Observation
Simulation TimeNanoseconds to Microseconds
Number of Surfactant MoleculesHundreds to Thousands
SolventExplicit water models (e.g., TIP3P)
Key AnalysisRadial distribution functions, solvent accessible surface area (SASA), cluster analysis
Observed StructuresMicelles, bilayers, or other aggregates

Note: This table represents typical parameters and outputs for MD simulations of surfactant self-assembly and would need to be adapted for a specific study on this compound.

Intermolecular Interaction Dynamics

MD simulations allow for a detailed analysis of the non-covalent interactions that govern the behavior of this compound. These include:

Hydrogen Bonding: The L-tyrosine headgroup contains several hydrogen bond donors and acceptors (the amino group, the carboxylic ester group, and the phenolic hydroxyl group). MD simulations can quantify the number and lifetime of hydrogen bonds formed between surfactant molecules and with solvent molecules.

π-π Stacking: The aromatic rings of the tyrosine headgroups can interact through π-π stacking, which can play a significant role in the packing of the molecules in self-assembled structures.

Hydrophobic Interactions: The primary driving force for the self-assembly of surfactants in aqueous solution is the hydrophobic effect, which leads to the aggregation of the nonpolar octadecyl tails to minimize their contact with water.

By analyzing the simulation trajectories, it is possible to construct interaction energy maps and to understand the dynamic nature of these intermolecular forces, which ultimately dictates the structure and properties of the material.

In Silico Modeling of Molecular Recognition and Binding

In the realm of computational chemistry, in silico modeling serves as a powerful tool to predict and analyze the interactions between molecules. For a compound like this compound, which possesses both a polar amino acid headgroup and a long nonpolar alkyl chain, these computational methods can provide significant insights into its behavior in biological and chemical systems. Such studies are crucial for understanding its potential applications, for instance, in drug delivery or as a surfactant.

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a ligand to a protein's active site. This method is instrumental in structure-based drug design and in understanding the molecular recognition processes. For a molecule such as this compound, docking studies can elucidate how it might interact with various protein targets. The L-tyrosine moiety can engage in specific interactions like hydrogen bonding and pi-stacking, while the octadecyl chain can form hydrophobic interactions.

The general process of predicting ligand-protein interactions involves several key steps:

Preparation of the Protein Structure: This involves obtaining a 3D structure of the target protein, often from databases like the Protein Data Bank (PDB). The structure is then prepared by adding hydrogen atoms, assigning charges, and removing any non-essential molecules.

Ligand Preparation: The 3D structure of the ligand, in this case, this compound, is generated and optimized to its lowest energy conformation.

Docking Simulation: Using specialized software, the ligand is placed into the binding site of the protein, and various conformations and orientations are explored. A scoring function is then used to estimate the binding affinity for each pose.

The outcomes of these simulations are typically represented by docking scores and visualizations of the binding mode. These results can predict the most favorable binding pose and the key amino acid residues involved in the interaction. While specific docking studies on this compound are not extensively reported in publicly available literature, the principles can be inferred from studies on similar amino acid esters.

Table 1: Representative Data from a Hypothetical Molecular Docking Study of an Amino Acid Ester with a Target Protein

ParameterValueDescription
Binding Affinity (kcal/mol)-8.5A lower value indicates a stronger predicted binding affinity.
Interacting ResiduesTYR82, PHE102, LEU150Key amino acid residues in the protein's binding pocket that form interactions with the ligand.
Hydrogen Bonds2Number of hydrogen bonds formed between the ligand and the protein.
Hydrophobic Interactions5Number of significant hydrophobic contacts.

This table is illustrative and represents the type of data generated from molecular docking simulations.

Computational methods are increasingly being employed to understand and predict the outcomes of chromatographic separations, thereby reducing the need for extensive experimental work. For an amphiphilic compound like this compound, predicting its behavior in different chromatographic systems is essential for its purification and analysis.

Quantitative Structure-Retention Relationships (QSRR) are a prominent computational approach in this area. ugent.benih.gov QSRR models aim to establish a mathematical relationship between the chemical structure of a compound and its retention time in a specific chromatographic system. ugent.be These models are built using a set of compounds with known retention times and a variety of calculated molecular descriptors.

The development of a QSRR model typically involves:

Data Collection: A dataset of molecules with experimentally determined retention times under specific chromatographic conditions is compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight) and topological indices, are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the retention times.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a molecule like this compound, key descriptors in a QSRR model for reversed-phase chromatography would likely include its hydrophobicity (related to the octadecyl chain) and polarity (from the L-tyrosine headgroup).

Molecular Dynamics (MD) Simulations offer a more detailed, atomistic view of the chromatographic process. MD simulations can model the interactions of a solute molecule with the stationary phase and the mobile phase at the molecular level. For a surfactant-like molecule such as this compound, MD simulations can provide insights into its conformation and orientation at the stationary phase interface, which are critical determinants of its retention behavior. These simulations can be particularly useful for understanding the separation mechanisms in complex systems.

Table 2: Example of Molecular Descriptors Used in QSRR Models for Predicting Chromatographic Retention

DescriptorTypical Value Range for Similar MoleculesRelevance to Retention
LogP (Octanol-Water Partition Coefficient)5.0 - 8.0Represents the hydrophobicity of the molecule.
Molecular Weight ( g/mol )400 - 500Influences the size and diffusion of the molecule.
Polar Surface Area (Ų)60 - 80Relates to the polar interactions with the stationary and mobile phases.
Number of Rotatable Bonds20 - 25Affects the conformational flexibility of the molecule.

This table provides examples of descriptors and their typical values for molecules structurally related to this compound and is for illustrative purposes.

Enzymatic and Biocatalytic Transformations Involving Octadecyl L Tyrosinate Precursors

Biocatalytic Pathways for L-Tyrosine Derivatization

L-tyrosine is an aromatic amino acid featuring a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group, making it a versatile precursor for a wide range of derivatives used in the pharmaceutical, food, and cosmetic industries. nih.gov Enzymatic biocatalysts are pivotal in catalyzing specific modifications of these functional groups to produce valuable compounds. nih.gov The enzymatic synthesis of L-tyrosine and its derivatives offers significant advantages, including high regio- and stereo-selectivity under mild reaction conditions. researchgate.net

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in the derivatization of L-tyrosine. nih.gov It catalyzes two distinct reactions: the o-hydroxylation of monophenols to catechols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (catecholase activity). nih.govnih.gov In the context of L-tyrosine, tyrosinase first hydroxylates it to 3,4-dihydroxyphenylalanine (L-DOPA), a key therapeutic agent for Parkinson's disease. The enzyme then oxidizes L-DOPA to dopaquinone (B1195961). nih.govnih.gov

L-tyrosine + O₂ → L-DOPA

L-DOPA + O₂ → Dopaquinone + H₂O

This enzymatic transformation is a cornerstone for producing L-DOPA from L-tyrosine. plos.org However, the process faces challenges such as the suicide inactivation of tyrosinase, where the enzyme is irreversibly inactivated by catechols like L-DOPA. plos.org Research has focused on mitigating this inactivation by optimizing reaction conditions, such as pH, and by using reducing agents like ascorbic acid to convert dopaquinone back to L-DOPA. plos.orgplos.org Recent studies have demonstrated that adjusting the reaction pH from a commonly used pH of 9 to a lower pH of 7 or 8 can significantly increase the yield of L-DOPA, achieving up to 95% conversion with the native enzyme. plos.org

Beyond L-DOPA production, tyrosinase-catalyzed reactions are also employed for protein modification and bioconjugation. The o-quinone generated from tyrosine residues can react with nucleophiles, such as the sulfhydryl group of cysteine, to form stable covalent bonds, enabling the site-specific coupling of proteins and peptides. acs.org

The microbial production of L-tyrosine, the primary precursor for Octadecyl L-tyrosinate, has been significantly enhanced through metabolic engineering. kaist.ac.krresearchgate.net The primary goal of these strategies is to channel more carbon flux towards the L-tyrosine biosynthesis pathway and to overcome the complex native regulatory mechanisms that limit its overproduction. kaist.ac.krasm.org Escherichia coli and Corynebacterium glutamicum are the most commonly engineered microorganisms for this purpose. nih.govresearchgate.net

Key metabolic engineering strategies include:

Deregulation of Feedback Inhibition: Key enzymes in the aromatic amino acid pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroG) and the dual-function chorismate mutase/prephenate dehydrogenase (encoded by tyrA), are subject to feedback inhibition by L-tyrosine. asm.org Introducing feedback-resistant variants of these enzymes (aroGfbr and tyrAfbr) is a critical step to ensure the pathway remains active even at high L-tyrosine concentrations. nih.govasm.org

Increasing Precursor Supply: The biosynthesis of L-tyrosine begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). nih.gov Engineering strategies aim to increase the intracellular availability of these precursors by modifying the central carbon metabolism. nih.gov

Eliminating Competing Pathways: Carbon flux can be diverted to other pathways, reducing the yield of L-tyrosine. Knocking out genes for competing pathways, such as those leading to phenylalanine and tryptophan synthesis, can redirect intermediates towards tyrosine production. researchgate.net

Enhancing Tyrosine Export: To prevent intracellular accumulation and feedback inhibition, the expression of tyrosine-specific transporters is often enhanced to facilitate the export of the product out of the cell. nih.govkaist.ac.kr

These combined strategies have led to remarkable improvements in L-tyrosine production. For instance, engineered E. coli strains have achieved L-tyrosine titers as high as 109.2 g/L in fed-batch fermentation processes. nih.gov

Table 1: Metabolic Engineering Strategies for Enhanced L-Tyrosine Production

Microorganism Genetic Modification Highlights L-Tyrosine Titer (g/L) Reference
Escherichia coli Overexpression of feedback-resistant aroG and tyrA; knockout of tyrosine transporter (tyrP) 43.14 kaist.ac.kr
Escherichia coli Modular pathway engineering; replacement of aroK with aroL >2 asm.org
Escherichia coli Overexpression of aroGfbr, tyrAfbr; enhanced precursor supply; strengthened tyrosine efflux 109.2 nih.gov
Corynebacterium glutamicum Reduced expression of pheA; utilization of xylose as a carbon source 3.6 researchgate.net

Immobilized Enzyme Systems for Enhanced Reaction Yields

For industrial-scale biocatalysis, the use of free enzymes in solution can be inefficient due to their instability, difficulty in recovery, and lack of reusability. Enzyme immobilization, the process of confining enzymes to a solid support or matrix, addresses these limitations. nih.govresearchgate.net Immobilized enzymes exhibit enhanced stability against changes in temperature and pH and can be easily separated from the reaction mixture, allowing for continuous operation and repeated use, which significantly reduces production costs. nih.govplos.org

For L-tyrosine derivatization, tyrosinase is a prime candidate for immobilization. Studies have shown that immobilized tyrosinase can retain a significant portion of its activity and can be reused in multiple batch reactions. researchgate.net For example, in the hydroxylation of L-tyrosine to L-DOPA, immobilized tyrosinase demonstrated increased stability compared to the native enzyme, although challenges related to suicide inactivation by the substrate and product remain. plos.org

The choice of carrier matrix is critical for successful enzyme immobilization, as it directly impacts the stability, activity, and reusability of the immobilized enzyme. An ideal matrix should be inert, physically robust, stable, and cost-effective, and should possess a high surface area for enzyme loading. scielo.br A wide variety of materials have been explored for the immobilization of tyrosinase.

Common Carrier Matrices for Tyrosinase Immobilization:

Natural Polymers: Materials like chitosan, alginate, cellulose (B213188), and silk fibroin are popular due to their biocompatibility, biodegradability, and the presence of functional groups for enzyme attachment. nih.govresearchgate.net Chitosan matrices cross-linked with glutaraldehyde (B144438) have been shown to be effective for immobilizing tyrosinase, with the added benefit of adsorbing the o-quinone product, which can reduce enzyme inactivation. researchgate.net

Synthetic Polymers: Synthetic materials such as polyhydroxybutyrate (B1163853) (PHB) and various lipids and phospholipids (B1166683) offer controlled properties for enzyme attachment. researchgate.netscielo.br Lipid matrices, for instance, can provide a suitable microenvironment that helps preserve the enzyme's activity. scielo.brscielo.br

Inorganic Materials: Silica-based materials, including silica (B1680970) aerogels and sol-gels, are used for their high mechanical strength, thermal stability, and chemical inertness. researchgate.net Magnetic nanoparticles coated with materials like carboxymethyl cellulose have also been used, allowing for easy separation of the immobilized enzyme from the reaction medium using a magnetic field. nih.gov

Table 2: Comparison of Selected Carrier Matrices for Tyrosinase Immobilization

Matrix Type Material Example Key Advantages Reference
Natural Polymer Chitosan/Alginate Biocompatible, good mechanical properties, adsorbs inhibitory products researchgate.net
Natural Polymer Cellulose-based carrier (DEAE-Granocel) Covalent attachment, good stability plos.org
Inorganic/Composite Carboxymethyl cellulose coated magnetic nanoparticles High surface area, easy magnetic separation, enhanced stability nih.gov
Synthetic Polymer Lipid matrices (e.g., DPPC) Provides a suitable microenvironment, preserves enzyme activity scielo.brscielo.br
Inorganic Material Silica Aerogel High surface area, retains enzyme activity researchgate.net

The successful translation of biocatalytic processes from the laboratory to an industrial scale depends on the design and optimization of bioreactor systems. For the synthesis of L-tyrosine and its derivatives, fed-batch reactors are commonly employed to maintain optimal substrate concentrations and mitigate substrate or product inhibition, thereby maximizing productivity.

A study on the synthesis of L-tyrosine using a thermostable tyrosine phenol-lyase (TPL) in a fed-batch reactor demonstrated an efficient production system. In this system, the substrates (phenol, pyruvate, and ammonia) were continuously fed into the reactor. This strategy prevented the accumulation of phenol (B47542) to inhibitory levels while maintaining a sufficient supply for the enzymatic reaction. The process achieved a high L-tyrosine concentration of 130 g/L within 30 hours, with a maximum conversion yield of 94% based on the amount of phenol supplied.

Key parameters for bioreactor optimization include:

Substrate Feeding Strategy: Continuous or intermittent feeding to control substrate concentration and avoid toxicity or inhibition.

pH and Temperature Control: Maintaining optimal conditions for enzyme activity and stability. For the TPL system, the reaction was maintained at 40°C and pH 8.5.

Oxygen Supply: For aerobic reactions, such as those catalyzed by tyrosinase, ensuring adequate oxygen supply is critical. plos.org

Product Removal: In some cases, in-situ product removal can prevent feedback inhibition and shift the reaction equilibrium towards product formation. The precipitation of L-tyrosine in the TPL bioreactor served as a form of in-situ removal.

Through careful optimization of these parameters, bioreactor systems can be designed to achieve high titers, yields, and productivities, making the enzymatic synthesis of L-tyrosine derivatives a viable industrial process.

Materials Science and Engineering Applications of Octadecyl L Tyrosinate

Design and Synthesis of Novel Biomaterials

The synthesis of new biomaterials often relies on molecules that can mimic biological structures and processes. Octadecyl L-tyrosinate serves as a valuable component in this field, particularly in the development of materials based on self-assembly and polymeric architectures.

The self-assembly of molecules into ordered superstructures is a cornerstone of nanotechnology and biomaterial design. Aromatic amino acids like L-tyrosine are known to participate in non-covalent interactions, such as hydrogen bonding and π–π stacking, which drive the formation of versatile assemblies. L-tyrosine itself can self-assemble in aqueous media to form structures like nanoribbons. nih.gov The esterification of L-tyrosine with a long alkyl chain, as in this compound, creates a pronounced amphiphilic molecule. This structure is highly conducive to self-assembly in solution, forming structures such as micelles, vesicles, or nanofibers.

The specific architecture of the self-assembled material is influenced by the positioning of the tyrosine residue within a peptide sequence, which can dictate the formation of distinct nanostructures like thin nanofibers or rod-like flat ribbons. chemrxiv.org These self-assembling peptide systems, which can form hydrogels, offer significant opportunities to create biomaterials that can control and manipulate cellular signals. chemrxiv.org The incorporation of the octadecyl chain enhances the hydrophobic interactions, a key driving force for the organization of these materials into complex, hierarchical structures that can mimic the native extracellular matrix, making them suitable for tissue engineering applications. nih.gov

PropertyDescriptionSource
Driving Forces for Self-AssemblyHydrogen bonding, van der Waals forces, π–π stacking nih.gov
Resulting NanostructuresNanoribbons, nanofibers, rod-like flat ribbons nih.govchemrxiv.org
Influencing FactorsPosition of tyrosine in a peptide sequence chemrxiv.org

L-tyrosine and its derivatives are important precursors for the synthesis of biodegradable polymers with applications in the biomedical field. nih.govresearchgate.net The phenolic hydroxyl group of tyrosine makes it a suitable candidate for creating diphenolic monomers, which are essential building blocks for polymers like polycarbonates and polyarylates. nih.govresearchgate.net Desaminotyrosyl-tyrosine alkyl esters (DTR) are particularly useful monomers in this context. nih.govresearchgate.net

While direct polymerization of this compound into high molecular weight homopolymers may be challenging, it can be incorporated as a comonomer or an end-cap modifier in tyrosine-derived polymer systems. Its long alkyl chain can be used to control the polymer's properties, such as:

Hydrophobicity: Increasing the hydrophobicity of the resulting polymer.

Solubility: Modifying the solubility profile in different solvents.

Thermal Properties: Affecting the glass transition temperature and melting point.

Self-Assembly: Inducing self-assembly of block copolymers into micelles or other nanoparticles for drug delivery applications. researchgate.net

For example, poly(ethylene glycol)-b-poly(L-tyrosine) block copolymers can self-assemble into nanoparticles with high drug loading capacities. researchgate.net The inclusion of moieties like this compound could further tune the characteristics of these nanostructures.

Functional Materials with Tailored Properties

The ability to fine-tune the properties of a material for a specific application is a major goal in materials science. This compound contributes to the development of such "smart" or functional materials, including responsive hydrogels and nanostructured systems.

Hydrogels are water-swollen polymer networks widely explored for biomedical uses due to their similarity to natural living tissue. mdpi.com Their properties, such as mechanical strength and responsiveness to stimuli, can be tailored for specific applications. mdpi.comrsc.org Light-responsive materials, for instance, offer advantages like remote control and tunable responses. researchgate.net

Self-assembling peptides containing tyrosine can form injectable hydrogels. chemrxiv.org The amphiphilic nature of this compound makes it a candidate for use as a physical crosslinker or a property-modifying additive in hydrogel formulations. The hydrophobic octadecyl chains can form physical crosslinking points within the hydrogel network through hydrophobic association. This allows for the creation of shear-thinning and self-healing hydrogels. The concentration and arrangement of these amphiphilic molecules can be used to precisely control the mechanical properties (e.g., stiffness) and release kinetics of encapsulated therapeutic agents.

FeatureRole of this compoundPotential Outcome
CrosslinkingActs as a physical crosslinker via hydrophobic association of alkyl chains.Shear-thinning and self-healing properties.
Mechanical PropertiesConcentration influences the density of physical crosslinks.Tunable stiffness and elasticity.
Drug ReleaseHydrophobic domains can sequester and control the release of hydrophobic drugs.Controlled and sustained release profiles.

The self-assembly of L-tyrosine derivatives can lead to the formation of well-defined nanostructures. For instance, L-tyrosine can be used to fabricate nanoparticles that act as efficient and environmentally benign catalysts for organic synthesis reactions. rsc.org The flexible and swelling properties of a polymer coating on these nanoparticles can increase the dispersion of L-tyrosine and enhance its catalytic activity. rsc.org

This compound, through its self-assembly, can form various nanostructures like micelles or nanotubes. These structures can serve as nanoreactors or templates for chemical reactions. The hydrophobic core of a micelle formed from this compound can provide a unique microenvironment for organic reactions in aqueous media, potentially increasing reaction rates and selectivity. The tyrosine headgroups on the surface of these nanostructures can be further functionalized, for example, to bind metal catalysts or to impart specific recognition capabilities.

Surface Modification and Interfacial Science Applications

Modifying the surface properties of materials is crucial for many applications, especially for medical devices and implants. researchgate.net L-tyrosine can be used to create polycatecholamine coatings through oxidative polymerization, which can significantly increase the hydrophilicity of various substrates, including highly hydrophobic ones. nih.gov

Due to its amphiphilic character, this compound is well-suited for surface modification. It can form stable, ordered monomolecular layers (monolayers) at the air-water interface, which can then be transferred to solid substrates using techniques like Langmuir-Blodgett deposition. researchgate.net Such coatings can be used to:

Control Wettability: The hydrophobic octadecyl chains orient away from a hydrophilic substrate, creating a hydrophobic surface, or vice versa.

Improve Biocompatibility: The L-tyrosine headgroup can present a more biocompatible surface to the biological environment.

Facilitate Further Functionalization: The amino and phenolic groups of the tyrosine moiety can be used as chemical handles to attach other molecules, such as peptides, proteins, or drugs.

Research has demonstrated that tyrosine-rich peptides exhibit surfactant-like properties and can be used to fabricate uniform and flat nanofilms, demonstrating the potential of tyrosine derivatives in creating functional interfaces. researchgate.net

Q & A

Q. What are the optimal synthetic pathways and purification methods for Octadecyl L-tyrosinate to achieve high purity?

To synthesize this compound, researchers typically employ esterification reactions between L-tyrosine and octadecyl alcohols, using catalysts like sulfuric acid or enzymatic methods. Post-synthesis, purification via reversed-phase HPLC (RP-HPLC) with C18 columns is critical. For instance, acetonitrile has demonstrated superior elution efficiency (87.6%) in similar octadecyl-modified systems compared to other solvents . Post-purification, techniques such as NMR and mass spectrometry (MS) validate structural integrity, ensuring absence of unreacted substrates or byproducts .

Q. How is this compound characterized to confirm its structural and functional properties?

Characterization involves:

  • Spectroscopic Analysis : NMR (¹H and ¹³C) to confirm ester bond formation and alkyl chain attachment .
  • Chromatographic Methods : RP-HPLC with C18 columns (e.g., Shim-pack GIS C18) to assess purity and retention behavior .
  • Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to study phase transitions and stability .

Advanced Research Questions

Q. How can contradictions in adsorption efficiency data for this compound-modified stationary phases be resolved?

Discrepancies in adsorption data often arise from variations in solvent polarity, column packing density, or surface modification techniques. For example, acetonitrile’s high extraction efficiency in C18 systems highlights the role of solvent polarity in disrupting hydrophobic interactions . Researchers should:

  • Standardize Protocols : Use consistent solvent systems (e.g., acetonitrile-water gradients) and column conditioning methods.
  • Characterize Surface Morphology : Employ SEM or BET analysis to assess pore size and surface area differences between batches .
  • Validate with Control Experiments : Compare results against commercially available C18 columns to isolate methodological variables .

Q. What methodologies optimize the loading capacity of this compound in solid-phase extraction (SPE)?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance analyte desorption by reducing hydrophobic interactions .
  • Surface Functionalization : Coating SPE cartridges with mixed-mode phases (e.g., RP-Shield columns) improves selectivity for polar and nonpolar analytes .
  • Dynamic Loading Studies : Incremental increases in analyte concentration during loading phases to determine saturation thresholds, coupled with UV-Vis or LC-MS monitoring .

Q. How can researchers integrate multiple analytical techniques to resolve structural ambiguities in this compound derivatives?

Combining orthogonal methods is key:

  • Hyphenated Techniques : LC-MS/MS for simultaneous separation and structural identification .
  • X-ray Crystallography : Resolve crystalline derivatives to confirm stereochemistry and packing modes.
  • Computational Modeling : Density Functional Theory (DFT) simulations to predict NMR/MS spectra and compare with empirical data .

Methodological Challenges and Solutions

Q. What experimental design considerations are critical for reproducible synthesis of this compound?

  • Reaction Stoichiometry : Excess octadecyl alcohol to drive esterification to completion.
  • Inert Atmosphere : Prevent oxidation of tyrosine’s phenolic group using nitrogen or argon .
  • Temperature Control : Maintain 60–80°C for optimal reaction kinetics without degrading heat-sensitive components .

Q. How should researchers address low yields in this compound synthesis?

  • Catalyst Screening : Test enzymatic catalysts (e.g., lipases) for milder, selective reactions.
  • Purification Redesign : Implement gradient elution in RP-HPLC to separate closely eluting impurities .
  • Byproduct Analysis : Use LC-MS to identify side products and adjust reaction conditions accordingly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.